molecular formula C22H29Cl2NO3S B12143925 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide

Cat. No.: B12143925
M. Wt: 458.4 g/mol
InChI Key: WMXLXFQGTWIVQL-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the cyclopropane ring: This step involves the reaction of a suitable precursor with a dichloroethene derivative under conditions that promote cyclopropanation.

    Introduction of the dioxidotetrahydrothiophenyl group: This step typically involves the reaction of the cyclopropane intermediate with a thiophene derivative in the presence of an oxidizing agent.

    Attachment of the benzyl group: This step involves the reaction of the intermediate with a benzyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and cyclopropane positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
  • N-(4-(propan-2-yl)benzyl)-2,2-dimethylcyclopropanecarboxamide

Uniqueness

3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[4-(propan-2-yl)benzyl]cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H29Cl2NO3S

Molecular Weight

458.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C22H29Cl2NO3S/c1-14(2)16-7-5-15(6-8-16)12-25(17-9-10-29(27,28)13-17)21(26)20-18(11-19(23)24)22(20,3)4/h5-8,11,14,17-18,20H,9-10,12-13H2,1-4H3

InChI Key

WMXLXFQGTWIVQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

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